![molecular formula C23H22N4O2S B3201251 4-ethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019102-96-5](/img/structure/B3201251.png)
4-ethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Descripción general
Descripción
4-ethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as BAY 43-9006 or sorafenib, which is a drug that has been approved by the FDA for the treatment of liver, kidney, and thyroid cancers.
Mecanismo De Acción
Sorafenib inhibits the activity of several protein kinases, including RAF kinases, VEGFR-2, PDGFR-β, FLT-3, and c-KIT. By inhibiting these kinases, sorafenib blocks the signaling pathways that promote cancer cell growth, survival, and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis by reducing the production of pro-angiogenic factors such as VEGF and PDGF. Sorafenib has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has the advantage of being a well-studied compound with a known mechanism of action. It can be used as a positive control in experiments aimed at testing the efficacy of other compounds targeting the same signaling pathways. However, sorafenib has some limitations, such as its low solubility in water and its potential toxicity to non-cancer cells.
Direcciones Futuras
There are several future directions for research on sorafenib. One direction is to investigate the potential use of sorafenib in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Another direction is to study the role of sorafenib in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Finally, there is a need for further research to understand the mechanisms of resistance to sorafenib and to develop strategies to overcome it.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential therapeutic properties in various types of cancers. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Sorafenib has also been studied for its potential use in the treatment of other diseases, such as hepatitis C, psoriasis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-ethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-4-29-19-11-9-18(10-12-19)22(28)25-21-13-16(3)26-27(21)23-24-20(14-30-23)17-7-5-15(2)6-8-17/h5-14H,4H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSSFGWDBKZRPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.